Product packaging for Saquayamycin(Cat. No.:CAS No. 99260-65-8)

Saquayamycin

Cat. No.: B1681451
CAS No.: 99260-65-8
M. Wt: 820.8 g/mol
InChI Key: PSCPFFPJZFSAMI-LDNAYASQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification within the Angucycline Family of Natural Products

Saquayamycin, along with its various derivatives such as this compound A, B, B1, C, G, H, I, J, K, and Z, is classified as an angucycline nih.govnih.govuni.lulabsolu.cawikipedia.org. Angucyclines constitute the largest group of aromatic polyketides, produced almost exclusively by actinobacteria, notably from the genus Streptomyces wikipedia.org. These compounds are characterized by a distinct benzanthracene core structure.

The biosynthesis of angucyclines involves the repetitive condensation of malonyl-CoA, catalyzed by type II polyketide synthase enzymes, to form a common benz[a]anthracene intermediate. Saquayamycins are specifically derived from the aquayamycin-type aglycone wikipedia.org. A defining feature of saquayamycins is their diverse glycosylation patterns, with different derivatives varying in the length and composition of their attached oligosaccharide chains wikipedia.org. For instance, this compound Z is notable for containing nine sugar units.

Research Significance in the Context of Natural Product Chemistry

The study of this compound holds considerable significance within natural product chemistry due to its unique chemical architecture and a broad spectrum of reported biological activities. Natural products are a rich source of molecules with potential therapeutic applications, and saquayamycins exemplify this potential.

Key areas of research significance include:

Anticancer Activity : Saquayamycins exhibit potent cytotoxic effects against various human cancer cell lines. For example, this compound B has demonstrated activity against hepatoma carcinoma cells (HepG-2, SMMC-7721, plc-prf-5), human prostate cancer cells (PC3), non-small-cell lung cancer cells (H460), and human breast cancer cells (MCF-7) wikipedia.org. This compound B1 has shown strong cytotoxicity against human colorectal cancer cells (SW480 and SW620). Saquayamycins A and B have also exhibited activity against mouse leukemia cells (L-1210) and human cancer cell lines A549 and HT-29. These compounds can induce tumor cell death through various mechanisms, including the inhibition of the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, induction of apoptosis, mitochondrial damage, inhibition of topoisomerase activity, and oxidative stress wikipedia.org.

Antimicrobial Activity : Saquayamycins, including this compound B and its variants, have been shown to act on Gram-positive bacteria uni.lu. Some saquayamycins are investigated for their ability to inhibit the growth of microbes, including bacteria and fungi, suggesting potential for new antimicrobial drug development.

Enzyme Inhibition : Research indicates that this compound B1 can inhibit farnesyl-protein transferase (FPTase) and nitric oxide synthase (NOS) enzymes, highlighting their potential role in modulating specific biochemical pathways.

Biosynthetic Studies : The complex structures of saquayamycins, particularly the presence of unusual sugar moieties like the aminosugar rednose in this compound H and I, make their biosynthesis a subject of intense research. Understanding the biosynthetic gene clusters and the roles of specific glycosyltransferases (e.g., SqnG1, SqnG2) is crucial for elucidating their formation pathways and for potential combinatorial biosynthesis efforts to diversify and enhance drug leads through genetic engineering. Studies have identified gene clusters in Streptomyces species responsible for this compound production, and have explored the density-dependent regulation of their biosynthesis.

Data Tables

The following tables summarize key properties and reported cytotoxic activities of various this compound compounds.

Table 1: Key this compound Variants and General Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )PubChem CID
This compoundC₄₃H₄₈O₁₆820.8127271 nih.gov
This compound AC₄₃H₄₈O₁₆820.870688909 nih.gov
This compound BC₄₃H₄₈O₁₆820.844587771 nih.gov
This compound B1C₃₁H₃₂O₁₂596.5870695192 labsolu.ca
This compound CC₄₃H₅₂O₁₆824.86N/A (CAS: 99260-70-5)

Table 2: Cytotoxic Activities of this compound Variants Against Cancer Cell Lines

Compound NameCell Line (Type)IC₅₀ / GI₅₀ Value (µM)Reference
This compound BSMMC-7721 (Hepatoma Carcinoma)0.033 wikipedia.org
This compound BPC3 (Human Prostate Cancer)0.0075 wikipedia.org
This compound BHepG-2 (Hepatoma Carcinoma)0.135 wikipedia.org
This compound Bplc-prf-5 (Hepatoma Carcinoma)0.244 wikipedia.org
This compound BL-1210 (Mouse Leukemia)~0.005 (0.004 µg/mL)
This compound BA549~0.24 (0.2 µg/mL)
This compound BHT-29~0.07 (0.06 µg/mL)
This compound BH460 (Non-Small-Cell Lung Cancer)3.9
This compound BMCF-7 (Human Breast Cancer)15.2
This compound B1SW480 (Human Colorectal Cancer)0.18–0.84
This compound B1SW620 (Human Colorectal Cancer)0.18–0.84
This compound AL-1210 (Mouse Leukemia)~0.005 (0.004 µg/mL)
This compound AA549~0.24 (0.2 µg/mL)
This compound AHT-29~0.07 (0.06 µg/mL)
This compound HH460 (Non-Small-Cell Lung Cancer)3.3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H48O16 B1681451 Saquayamycin CAS No. 99260-65-8

Properties

CAS No.

99260-65-8

Molecular Formula

C43H48O16

Molecular Weight

820.8 g/mol

IUPAC Name

4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3

InChI Key

PSCPFFPJZFSAMI-LDNAYASQSA-N

SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C

Canonical SMILES

CC1C(CCC(O1)OC2(CC(=O)C3(C4=C(C=CC3(C2)O)C(=O)C5=C(C4=O)C=CC(=C5O)C6CC(C(C(O6)C)OC7C=CC(=O)C(O7)C)O)O)C)OC8C=CC(=O)C(O8)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Saquayamycin;  Saquayamycin A; 

Origin of Product

United States

Biosynthesis and Genetic Determinants of Saquayamycin Production

Producer Microorganisms and Strain Diversity

Saquayamycins, a class of angucycline antibiotics, are natural products synthesized by actinomycetes, a group of Gram-positive bacteria renowned for their production of a wide array of secondary metabolites. The ability to produce these compounds is distributed across at least two major genera within this phylum: Streptomyces and Micromonospora.

The genus Streptomyces is the most prominent and well-documented source of saquayamycins. Various species and strains have been isolated from diverse geographical locations, each contributing to the known structural diversity of this compound family.

Streptomyces sp. KY40-1 : Isolated from the Appalachian foothills in Kentucky, this strain is a notable producer of several novel saquayamycins, including saquayamycins G, H, I, J, and K. Saquayamycins H and I are particularly significant as they feature the unusual aminosugar rednose, a rare moiety in angucycline compounds.

Streptomyces nodosus MH190-16F3 : This was the source from which saquayamycins A, B, C, and D were first isolated.

Streptomyces spp. PAL114 : A strain isolated from Saharan soil in Algeria was found to produce saquayamycins A and C.

Streptomyces sp. WAC07094 : This wild isolate has also been identified as a producer of saquayamycins.

Actinomyces strain MK290-AF1 : This strain is responsible for the production of saquayamycins E and F.

Streptomyces sp. #AM1699 : The saquayamycin analogue A-7884 was isolated from this species.

Species/StrainSaquayamycins ProducedReference
Streptomyces sp. KY40-1Saquayamycins G, H, I, J, K
Streptomyces nodosus MH190-16F3Saquayamycins A, B, C, D
Streptomyces spp. PAL114Saquayamycins A, C
Streptomyces sp. WAC07094Saquayamycins
Actinomyces strain MK290-AF1Saquayamycins E, F
Streptomyces sp. #AM1699Analogue A-7884

While less common than Streptomyces, the genus Micromonospora also contributes to the chemical diversity of saquayamycins. These bacteria are also found in soil and sediment environments and are known producers of various bioactive compounds.

Micromonospora sp. Tü6368 : This strain is distinguished by its production of this compound Z, the largest known analogue in the family. This compound Z possesses extensive tetra- and pentasaccharide side chains, highlighting the unique glycosylation capabilities of this producer. This strain also produces galtamycin B.

Biosynthetic Gene Cluster Characterization

The genetic blueprint for this compound production is encoded in biosynthetic gene clusters (BGCs). These are contiguous stretches of DNA containing all the genes necessary for the synthesis of the compound, from the core scaffold to the final tailored molecule.

The backbone of the this compound molecule is a polyketide, synthesized by a Type II polyketide synthase (PKS). A minimal PKS system consists of a ketosynthase (KS), a chain length factor (CLF), and an acyl carrier protein (ACP). In the sqn gene cluster, the core PKS functions are encoded by specific genes essential for the initial steps of biosynthesis.

sqnH and sqnI : Genetic disruption experiments in Streptomyces sp. WAC07094 have identified sqnH and sqnI as key polyketide synthase genes. Inactivation of these genes resulted in a complete loss of antibiotic activity, confirming their critical role in forming the polyketide chain that serves as the foundation for the this compound structure. These genes likely encode the ketosynthase alpha (KSα) and beta (KSβ)/chain length factor subunits, respectively, which work together to assemble the initial decaketide intermediate from acetate units.

Following the creation of the polyketide backbone by the minimal PKS, a suite of modifying enzymes encoded within the sqn cluster acts upon it. These enzymes, including cyclases, aromatases, oxidoreductases, and glycosyltransferases, are responsible for the extensive tailoring that generates the final, biologically active saquayamycins.

Aglycone Formation : The cluster contains 11 genes predicted to be involved in the formation of the aglycone, which includes the cyclization and oxidation of the polyketide chain to form the characteristic angucyclic core.

Sugar Biosynthesis and Attachment : The sqn cluster is particularly rich in genes for sugar modification. It includes 7 genes proposed for sugar biosynthesis and 3 genes for glycosylations. The glycosyltransferases (GTs) are crucial for attaching the various sugar units, including D-olivose, L-rhodinose, and the unique amino sugar rednose, to the aglycone.

SqnG1 and SqnG2 : Detailed functional analysis has identified two cooperative glycosyltransferases, SqnG1 and SqnG2, that are responsible for the sugar diversity of the saquayamycins produced by Streptomyces sp. KY40-1. Gene inactivation studies showed that SqnG2 is essential for production, acting as both an O- and C-glycosyltransferase, while SqnG1 plays a cooperative role. A third putative GT, SqnG3, was found to have a non-essential or supportive function.

GeneProposed FunctionRole in BiosynthesisReference
sqnHPolyketide Synthase (KSα)Component of the minimal PKS; essential for polyketide backbone formation.
sqnIPolyketide Synthase (KSβ/CLF)Component of the minimal PKS; essential for polyketide backbone formation.
SqnG1GlycosyltransferasePost-PKS modification; cooperates with SqnG2 to attach various sugar moieties.
SqnG2Dual O- and C-GlycosyltransferasePost-PKS modification; essential for attaching sugar units to the aglycone.
SqnG3Putative Glycosyltransferase

The saq Gene Cluster for this compound Z and Galtamycin B

The biosynthesis of the angucycline antibiotic this compound Z and the related tetracenequinone galtamycin B is directed by a specific biosynthetic gene cluster known as the saq gene cluster. nih.gov This cluster was identified, cloned, and characterized from the Gram-positive bacterium Micromonospora sp. Tü6368. nih.gov DNA sequence analysis of a 36.7 kb region of this cluster revealed the presence of 31 distinct genes believed to be involved in the formation of these compounds. nih.gov

Through heterologous expression experiments and targeted gene inactivation studies, researchers have unambiguously demonstrated that both this compound Z and galtamycin B originate from this single saq gene cluster. nih.gov The structural similarities between the two compounds had previously suggested a common biosynthetic pathway, a hypothesis confirmed by these genetic studies. nih.gov The inactivation of specific glycosyltransferase genes within the cluster led to the formation of novel derivatives of both this compound and galtamycin, which not only provided insight into the assembly of the sugar chains but also showed that tetracenequinones like galtamycin B are formed from angucycline precursors. nih.gov

Another this compound-producing organism, Streptomyces sp. KY 40-1, was found to possess a similar gene cluster for the production of saquayamycins H and I. thieme-connect.com Genomic sequencing and bioinformatic analysis of this strain identified a cluster of 27 putative genes. thieme-connect.com These genes were provisionally assigned roles in aglycone formation (11 genes), biosynthesis of sugar moieties (7 genes), and glycosylation steps (3 genes). thieme-connect.com

Polyketide Synthase Logic in this compound Core Formation

Type II Polyketide Synthase Mechanism in Angucycline Biosynthesis

The core structure of saquayamycins, like all angucyclines, is derived from a polyketide backbone. nih.gov This backbone is assembled by a Type II polyketide synthase (PKS) system. nih.govmdpi.com These enzymatic systems generate aromatic polyketides through an iterative process of Claisen condensation. mdpi.com The biosynthesis of the angucycline framework begins with a starter unit, typically acetyl-CoA, and involves the sequential addition of nine malonyl-CoA extender units to create a decaketide backbone. nih.gov

The minimal Type II PKS cassette required for this process consists of three core components:

Ketosynthase (KSα): Catalyzes the condensation reactions.

Chain Length Factor (CLF): Works in concert with KSα to determine the length of the polyketide chain.

Acyl Carrier Protein (ACP): Carries the growing polyketide chain during synthesis. nih.govmdpi.com

This enzymatic machinery produces an unstable poly-β-ketone backbone, which must then be folded and modified by other enzymes to form the final aromatic structure. mdpi.commdpi.com

Regiochemical Control in Benz[a]anthracene Aglycone Assembly

The assembly of the characteristic benz[a]anthracene aglycone of saquayamycins is a highly controlled process. There are two primary routes for the cyclization of the nascent polyketide chain in angucycline biosynthesis. acs.org The biosynthesis of the this compound core follows what is known as "route I," which is the more frequently observed pathway and is also seen in the biosynthesis of angucyclines like vineomycin and urdamycin. acs.org

In route I, the linear decaketide chain undergoes a series of cyclization and aromatization reactions, guided by specific cyclase and aromatase enzymes, to fold directly into the angular benz[a]anthracene structure. acs.org This direct cyclization pathway ensures the correct regiochemistry of the final aglycone. The presence of a homologue to BexE, an enzyme associated with the alternative "route II" (which involves rearrangement of a linear tetracyclic intermediate), in the this compound gene cluster suggests that the choice between routes is likely determined by the structure of the minimal PKS enzymes themselves, specifically the shape of the binding pocket that accommodates the nascent polyketide. acs.org

Glycosylation Pathways and Deoxysugar Biosynthesis in Saquayamycins

Glycosyltransferase Functionality and Substrate Specificity

Glycosylation is a critical step in this compound biosynthesis, where sugar moieties are attached to the aglycone core, drastically affecting the biological activity of the final compounds. acs.orgnih.gov The enzymes responsible for this process are glycosyltransferases (GTs), which catalyze the transfer of NDP-activated sugars to an acceptor molecule. nih.govmdpi.com

The GTs involved in this compound biosynthesis exhibit remarkable flexibility. In Streptomyces sp. KY 40-1, the producer of saquayamycins H and I, the O-glycosyltransferases demonstrate significant donor-substrate flexibility, as five different saccharides decorate the this compound core: D-olivose, L-rhodinose, L-cinerulose, L-aculose, and the unusual amino sugar rednose. thieme-connect.com The varied attachment positions of the rednose moiety in different this compound analogues further underscore the acceptor substrate flexibility of the responsible GTs, or suggest the involvement of multiple, distinct GTs. nih.gov

In Streptomyces sp. KY40-1, three putative GT-encoding genes were identified: sqnG1, sqnG2, and sqnG3. nih.govnih.gov Gene inactivation studies revealed a cooperative relationship between them:

Inactivation of sqnG2 resulted in the complete loss of this compound production. nih.govnih.gov

Inactivation of sqnG1 led to a 50-fold decrease in production. nih.govnih.gov

Inactivation of sqnG3 did not significantly affect production, suggesting it has a supportive or non-essential role. nih.govnih.gov

These results indicate that SqnG1 and SqnG2 are primarily responsible for the diverse glycosylation patterns observed in saquayamycins. nih.govnih.gov

GeneProposed FunctionEffect of InactivationSource
sqnG1Cooperative O-Glycosyltransferase50-fold decrease in production nih.gov, nih.gov
sqnG2Dual O- and C-GlycosyltransferaseComplete loss of production nih.gov, nih.gov
sqnG3Supportive/C-GlycosyltransferaseNo major effect on production nih.gov, nih.gov
O-Glycosyltransferases and C-Glycosyltransferases in this compound Biosynthesis

This compound structures feature both C-glycosidic and O-glycosidic linkages, necessitating the action of both C-glycosyltransferases (C-GTs) and O-glycosyltransferases (O-GTs). nih.govmdpi.com The C-glycosidic bond, which attaches a D-olivose sugar to the C-9 position of the aglycone, is a hallmark of saquayamycins. mdpi.comnih.gov

Genetic and biochemical studies of the GTs from Streptomyces sp. KY40-1 have provided unique insights into a complex glycosylation mechanism. nih.govnih.gov While sequence homology suggested that SqnG1 and SqnG2 are O-GTs and SqnG3 is a C-GT, the results from gene inactivation experiments painted a more intricate picture. acs.orgnih.gov The findings led to the proposal of a cooperative glycosyltransferase complex. nih.gov It is suggested that SqnG2 acts as a dual-function O- and C-glycosyltransferase, and that its activity is enhanced by forming a complex with SqnG1. nih.gov The complete loss of production upon sqnG2 deletion suggests it is essential for an initial glycosylation step. acs.orgnih.govnih.gov This represents the first evidence of a glycosyltransferase system that shows codependence to achieve both O- and C-glycosyltransferase activity. nih.govnih.gov

Donor and Acceptor Substrate Flexibility of Glycosyltransferases

Research into the this compound biosynthetic gene cluster (sqn) from Streptomyces sp. KY40-1 has identified a cooperative glycosyltransferase system, primarily involving SqnG1 and SqnG2, that demonstrates significant substrate flexibility. This system is capable of utilizing a range of nucleotide-diphosphate (NDP)-activated sugar donors, including D-olivose, L-rhodinose, and a precursor of the unusual aminosugar L-rednose, likely 3,6-dideoxy-L-idosamine. nih.govkegg.jp This flexibility in donor substrate recognition is a key factor in the natural production of various this compound congeners. nih.govkegg.jp

The acceptor substrate flexibility of these glycosyltransferases is equally noteworthy. The different attachment positions of the aminosugar rednose in some this compound analogues suggest that the responsible glycosyltransferase, or a combination of them, can recognize and glycosylate different hydroxyl groups on the aglycone or on previously attached sugar moieties. semanticscholar.org

Cooperative Glycosyltransferase Systems (e.g., SqnG1/SqnG2)

The glycosylation of the this compound core is not a simple one-enzyme, one-substrate reaction. Instead, it involves a sophisticated interplay between multiple glycosyltransferases. In Streptomyces sp. KY40-1, two key glycosyltransferases, SqnG1 and SqnG2, have been shown to work cooperatively to achieve the diverse glycosylation patterns seen in saquayamycins. kegg.jpnih.govnih.gov

GeneProposed FunctionEffect of Inactivation
sqnG1O-glycosyltransferase, cooperative partner~50-fold decrease in this compound production kegg.jpnih.govnih.gov
sqnG2Dual O- and C-glycosyltransferase, central roleComplete loss of this compound production kegg.jpnih.govnih.gov
sqnG3Supportive role in glycosylationNo major effect on this compound production kegg.jpnih.govnih.gov

Biosynthesis of Unique Deoxysugar and Aminosugar Moieties

The pendant sugar chains of Saquayamycins are composed of several unusual deoxysugars and, in some cases, a rare aminosugar. The biosynthesis of these moieties involves dedicated enzymatic pathways that convert common precursor molecules into the final activated sugar donors.

Elucidation of the L-Rednose Aminosugar Biosynthetic Pathway

Some this compound analogues, such as saquayamycins H and K, are distinguished by the presence of the rare 2-aminosugar L-rednose. semanticscholar.org While the complete biosynthetic pathway for L-rednose within the sqn gene cluster has not been fully elucidated, its precursor is presumed to be an NDP-activated 3,6-dideoxy-L-idosamine. nih.govkegg.jp The biosynthesis of such aminosugars typically involves a series of enzymatic reactions including transamination and other modifications of a keto-deoxy sugar intermediate. A chemoenzymatic route for the synthesis of a chiral furfuryl alcohol, a precursor for L-rednose, has been developed from chitin-derived N-acetyl-D-glucosamine, highlighting a potential synthetic avenue for accessing this rare sugar. nih.gov

Biosynthesis of Other Deoxysugar Constituents (e.g., D-Olivose, L-Rhodinose, L-Aculose, L-Cinerulose)

The deoxysugars D-olivose and L-rhodinose are common constituents of angucycline antibiotics, including Saquayamycins. nih.govnih.gov Their biosynthetic pathways are well-understood in related angucycline producers like the urdamycin and landomycin biosynthetic pathways. nih.gov Typically, the biosynthesis of these 2,6-dideoxyhexoses starts from a nucleotide-diphospho (NDP)-glucose precursor, which undergoes a series of enzymatic modifications including dehydration, epimerization, and reduction steps catalyzed by enzymes encoded within the biosynthetic gene cluster. muni.cz Comparative analysis of the sqn gene cluster with those of urdamycin and landomycin suggests the presence of a conserved set of genes for the synthesis of NDP-D-olivose and NDP-L-rhodinose. nih.gov

Saquayamycins can also contain other deoxysugars such as L-aculose and L-cinerulose. nih.gov The biosynthetic pathways for these sugars are also thought to proceed from NDP-glucose through a series of dedicated enzymatic reactions.

DeoxysugarPrecursorKey Biosynthetic Steps (Inferred)
D-OlivoseNDP-D-GlucoseDehydration, C-3 Deoxygenation, Reduction
L-RhodinoseNDP-D-GlucoseDehydration, Epimerization, Reduction
L-AculoseNDP-D-GlucoseDehydration, Epimerization, Oxidation
L-CineruloseNDP-D-GlucoseDehydration, Epimerization, Oxidation

Genetic Engineering Strategies for Glycosylation Pattern Diversification

The remarkable substrate flexibility of the this compound glycosyltransferases, particularly the SqnG1/SqnG2 system, presents a significant opportunity for the generation of novel this compound analogues through genetic engineering. nih.govkegg.jp By manipulating the genes responsible for the biosynthesis of the deoxysugar and aminosugar donors, or by introducing heterologous glycosyltransferases with different specificities, it is theoretically possible to alter the glycosylation pattern of the this compound molecule.

This approach, often termed glycodiversification or combinatorial biosynthesis, has been successfully applied to other classes of natural products to generate derivatives with improved or altered biological activities. kegg.jp For Saquayamycins, strategies could involve:

Inactivation of deoxysugar biosynthetic genes: Knocking out genes responsible for the synthesis of specific sugars could lead to the production of truncated this compound analogues or the incorporation of alternative sugars if the GTs can utilize them from the cellular pool.

Heterologous expression of sugar biosynthetic pathways: Introducing gene cassettes for the biosynthesis of novel or unusual sugars from other organisms could lead to their incorporation into the this compound scaffold, provided the native GTs are sufficiently permissive.

Swapping or modifying glycosyltransferases: Replacing the native GTs with enzymes from other angucycline pathways or modifying their active sites through site-directed mutagenesis could alter the regioselectivity of glycosylation or the types of sugars transferred.

While the potential for such genetic manipulation of the this compound biosynthetic pathway is high, specific examples of successfully engineered novel glycosylation patterns have yet to be extensively reported in the scientific literature. However, the foundational knowledge of the flexible glycosylating machinery provides a strong basis for future research in this area.

Structural Elucidation and Analog Diversification of Saquayamycins

Aglycone Structural Features and Modifications

The foundational element of saquayamycins is their aglycone, which is subject to various modifications contributing to the family's structural diversity. nih.gov

The aglycone of saquayamycins is characterized by a tetracyclic benz[a]anthracene core. nih.govmdpi.combiorxiv.orgfrontiersin.org This angular core structure is formed through the repetitive condensation of malonyl-CoA, a process catalyzed by type II polyketide synthase enzymes. mdpi.com The biosynthesis typically involves the cyclization of a nascent polyketide chain into this angular framework. mdpi.comnih.gov The common aglycone for saquayamycins, as well as urdamycins, is aquayamycin (B1666071). nih.govmdpi.comresearchgate.net

While sharing the benz[a]anthracene core, saquayamycins are distinguished from other related angucyclinone cores, such as those found in moromycins A and B, and N05WA963 A–C. nih.govmdpi.com A key differentiating feature is the presence of angular hydroxyl groups at positions C-4a and C-12b in the aquayamycin aglycone of saquayamycins. nih.govmdpi.com In contrast, moromycins and N05WA963 A–C lack these hydroxyl groups, resulting in a fully aromatic ring B. nih.govmdpi.com

Saccharide Chain Architecture and Diversity

Glycosylation is a defining characteristic of saquayamycins, with variations in the number, positional linkage, and chemical identity of sugar residues significantly impacting their structure and biological activity. mdpi.comnih.govnih.gov

Saquayamycins typically feature saccharide chains attached at the C-3 and C-9 positions of the benz[a]anthracene core. nih.govmdpi.comnih.gov The C-9 position commonly bears a C-glycosidically linked D-olivose sugar, a signature feature among saquayamycin-type angucyclines. nih.govmdpi.comfrontiersin.orgnih.gov The C-3 position, on the other hand, often has an O-glycosidically attached L-rhodinose. mdpi.comnih.gov

The number of sugar residues can vary significantly among this compound analogues. For instance, this compound Z, one of the largest analogues, has been reported to contain tetra- and pentasaccharide side chains linked at C-3 and C-9, respectively. nih.govacs.org Other analogues, like this compound A-7884, possess a trisaccharide side chain connected at C-9. acs.org The diversity in saccharide patterns is a primary factor distinguishing saquayamycins from other angucyclines like urdamycins, where sugars are attached at C-9 and C-12b. nih.govnih.gov

The following table summarizes some variations in saccharide chain linkages and sugar constituents in select this compound analogues:

This compound AnalogueAglyconeSaccharide Linkage PositionsKey Sugar ConstituentsNumber of Sugars
This compound A, BAquayamycinC-3, C-9L-rhodinose, L-aculose, L-cinerulose (in B)3 different deoxysugars acs.org
This compound GAquayamycinC-3, C-9β-D-olivose, α-L-rhodinose, α-L-aculose3 nih.gov
This compound H, IAquayamycinC-3, C-9D-olivose, L-rhodinose, L-rednose, L-cinerulose (H), L-aculose (I)5 different saccharides researchgate.net
This compound ZBenz[a]anthracene coreC-3, C-9L-oliose (in tetrasaccharide)Tetra- and pentasaccharide side chains nih.govacs.org
This compound A-7884AquayamycinC-9D-olivose, L-rhodinose, L-aculoseTrisaccharide acs.org

The chemical identity of the glycosyl units is crucial to the structural and functional diversity of saquayamycins. A limited number of distinct monosaccharides have been observed as constituents of this compound-type bacterial natural products. nih.gov

The common sugar constituents include:

D-olivose: Frequently found as the C-linked sugar at C-9. nih.govmdpi.comnih.gov

L-rhodinose: Often O-glycosidically attached at C-3. mdpi.comnih.govnih.gov

L-aculose: Present in several analogues, such as this compound A, B, J, and A-7884. nih.govacs.org

L-cinerulose: Found in this compound B and H. nih.govresearchgate.net

L-oliose: An unusual sugar constituent, notably present in this compound Z. nih.govacs.org

The glycosylation process is mediated by glycosyltransferases (GTs), which catalyze the regio- and stereospecific transfer of sugars. nih.gov In Streptomyces sp. KY40-1, two cooperative glycosyltransferases, SqnG1 and SqnG2, are primarily responsible for the sugar diversity observed in saquayamycins. nih.govnih.gov

Aminosugars are rare in angucyclines, making their presence in certain this compound analogues particularly noteworthy. nih.govresearchgate.net L-Rednose is an unusual aminosugar that has been found for the first time in angucyclines in saquayamycins H and I, isolated from Streptomyces sp. KY40-1. nih.govresearchgate.netfigshare.comnih.gov The different attachment positions of L-rednose in these compounds suggest a high acceptor substrate flexibility of the responsible glycosyltransferase or the involvement of multiple glycosyltransferases. nih.govfigshare.comnih.gov The presence of aminosugars can potentially enhance the solubility of the compounds and strengthen drug-target interactions. researchgate.net The proposed biosynthetic pathway for L-rednose is unusual, starting from L-glucosamine. researchgate.net

Chemical Identity of Glycosyl Units in this compound Analogues

Deoxysugar Constituents

The structural diversity of saquayamycins is significantly influenced by their deoxysugar constituents, which are typically attached to the angucycline chromophore. Common deoxysugars found in this compound structures include D-olivose, L-rhodinose, L-aculose, and L-cinerulose.

Saquayamycins A and B, for instance, incorporate multiple O-glycosidically linked deoxysugars. This compound A contains L-rhodinose and L-aculose, while this compound B additionally features L-cinerulose. labsolu.ca Structural analysis of this compound B has confirmed the presence of β-D-olivose, α-L-cinerulose B, α-L-rhodinose, and α-L-aculose. uni.lureadthedocs.io D-Olivose is notably found as a C-glycosidic sugar attached at the C-9 position of the angucycline chromophore in saquayamycins and related urdamycins. labsolu.careadthedocs.io

Deoxysugar ConstituentPubChem CIDOccurrence in SaquayamycinsNotes
D-Olivose10888063This compound A1, this compound B, this compound H, this compound IOften C-glycosidically linked at C-9. labsolu.careadthedocs.io
L-Rhodinose5460960This compound A, this compound B, this compound A1, this compound H, this compound IO-glycosidically linked. labsolu.cauni.lureadthedocs.io
L-Aculose71407800This compound A, this compound B, this compound A1, this compound IO-glycosidically linked. labsolu.cauni.lureadthedocs.io
L-Cinerulose B90657639This compound B, this compound HO-glycosidically linked. labsolu.cauni.lureadthedocs.io
L-OlioseNot FoundThis compound ZUnusual sugar constituent. labsolu.ca
RednoseNot FoundThis compound H, this compound IUnique aminosugar moiety. nih.gov

Isolation and Structural Characterization of Novel this compound Analogues

The ongoing discovery and characterization of this compound analogues highlight the chemical diversity within this class of angucycline antibiotics, primarily isolated from Streptomyces species.

Recently Discovered Saquayamycins (e.g., Saquayamycins G-K)

Recent research has led to the identification of novel this compound analogues, expanding the known chemical space of these compounds. Saquayamycins G-K are examples of cytotoxic angucyclines isolated from Streptomyces species. labsolu.cauni.lu

This compound G has been identified through comparative analysis of its ¹H and ¹³C NMR data with existing literature, indicating its structural features within the this compound family. nih.gov Saquayamycins H and I are notable for possessing a unique aminosugar moiety, rednose, which is a rare feature among angucyclines. Their biosynthetic gene cluster has been identified in Streptomyces sp. KY 40-1, revealing that these compounds are decorated with D-olivose, L-rhodinose, and either L-cinerulose (for this compound H) or L-aculose (for this compound I), in addition to rednose. nih.gov this compound J has also been characterized. wikidata.org

AnalogueSourceKey Structural Features / NotesPubChem CID
This compound GStreptomyces sp.Identified by NMR data. nih.govNot Found
This compound HStreptomyces sp. KY 40-1Contains aminosugar rednose, D-olivose, L-rhodinose, L-cinerulose. nih.govNot Found
This compound IStreptomyces sp. KY 40-1Contains aminosugar rednose, D-olivose, L-rhodinose, L-aculose. nih.govNot Found
This compound JN/AN/A60201710 wikidata.org
This compound KStreptomyces sp.A recently discovered analogue. labsolu.caNot Found

Characterization of Previously Identified this compound Analogues (e.g., A-D, B1, Z, A1, C1, E, F, N, A-7884)

A number of this compound analogues were characterized earlier, establishing the foundational understanding of this compound class.

This compound A (CID 70688909) and this compound B (CID 127272, also 44587771) are well-studied angucyclines. nih.gov this compound A is known to be acid-unstable and can convert to this compound B upon contact with acidic conditions or even silica (B1680970) gel. labsolu.ca this compound B exhibits potent cytotoxic activity against various hepatoma carcinoma cells, including HepG-2, SMMC-7721, and plc-prf-5, demonstrating superior activity compared to doxorubicin (B1662922) in certain contexts. uni.lu

Partial acid hydrolysis of saquayamycins A-C yielded derivatives such as this compound A1, B1, and C1. labsolu.ca this compound B1 (CID 70695192) has garnered attention for its antimicrobial and anticancer properties. labsolu.ca Research indicates that this compound B1 can suppress proliferation, invasion, and migration in human colorectal cancer cells by inhibiting the PI3K/AKT signaling pathway, with lower cytotoxicity observed in normal human hepatocyte cells.

This compound Z is recognized as the largest known this compound analogue, featuring complex tetra- and pentasaccharide side chains attached at the C-3 and C-9 positions of its benz[a]anthracene core. labsolu.cauni.lu Saquayamycins E and F were identified from Actinomyces strain MK290-AF1 and have been reported to inhibit farnesyl-protein transferase (FPTase). labsolu.ca

AnalogueKey Structural Features / NotesPubChem CID
This compound AUnstable to acid, converts to this compound B. Contains L-rhodinose, L-aculose. labsolu.ca70688909 nih.gov
This compound BPotent cytotoxic activity against HepG-2, SMMC-7721, plc-prf-5 cells. Contains β-D-olivose, α-L-cinerulose B, α-L-rhodinose, α-L-aculose. uni.lureadthedocs.io127272, 44587771 nih.gov
This compound B1Generated by partial acid hydrolysis of this compound B. Suppresses proliferation, invasion, and migration by inhibiting PI3K/AKT signaling pathway in human colorectal cancer cells. labsolu.ca70695192 labsolu.ca
This compound A1Generated by partial acid hydrolysis of this compound A. Contains D-olivose, L-rhodinose, L-aculose. labsolu.ca70688909
This compound CPrecursor to this compound C1. labsolu.caNot Found
This compound C1Generated by partial acid hydrolysis of this compound C. labsolu.caNot Found
This compound DN/ANot Found
This compound EProduced by Actinomyces strain MK290-AF1. Inhibits FPTase. labsolu.caNot Found
This compound FProduced by Actinomyces strain MK290-AF1. Inhibits FPTase. labsolu.caNot Found
This compound NN/ANot Found
This compound ZLargest analogue, contains tetra- and pentasaccharide side chains, and L-oliose. labsolu.cauni.luNot Found
This compound A-7884N/ANot Found

Molecular Mechanism of Action of Saquayamycins

Inhibition of Key Signal Transduction Pathways

Saquayamycins, notably Saquayamycin B1, have been shown to modulate critical signal transduction pathways involved in cell proliferation, survival, invasion, and migration.

This compound B1 (Saq B1) plays a significant role in modulating the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) signaling pathway nih.govuni.lumetabolomicsworkbench.orgnih.gov. This pathway is a central regulator of various cellular functions, and its aberrant activation is frequently observed in numerous cancers, contributing to tumor growth and progression metabolomicsworkbench.org. The inhibition of this pathway by Saq B1 has been linked to increased apoptosis in cancer cells uni.lu.

Computational docking models have provided evidence suggesting that this compound B1 directly binds to the PI3Kα subunit nih.govmetabolomicsworkbench.orgnih.gov. The PI3Kα protein, encoded by the PIK3CA gene, is a pivotal therapeutic target in solid tumors. Saq B1 appears to exert its inhibitory effects on the PI3K/AKT pathway through this targeted binding to PI3Kα metabolomicsworkbench.org.

The direct binding of this compound B1 to PI3Kα leads to a notable reduction in the levels of phosphorylated AKT (p-AKT) nih.govuni.lumetabolomicsworkbench.orgnih.gov. This decrease in p-AKT is a key indicator of the suppression of the PI3K/AKT pathway. Experimental data, including Western blotting and immunofluorescence staining, have demonstrated a dose-dependent reduction in both PI3K and p-AKT protein expression upon Saq B1 treatment, while the total AKT protein levels remain largely unaffected metabolomicsworkbench.org. The inhibition of p-AKT, which is a critical oncogenic effector, contributes to the observed anti-proliferative and anti-metastatic activities of Saq B1 metabolomicsworkbench.org.

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/AKT) Pathway Modulation by this compound B1

Enzymatic Target Interactions

Beyond modulating signal transduction pathways, specific this compound analogues directly interact with and inhibit key enzymes.

Saquayamycins E and F have been identified as inhibitors of farnesyl-protein transferase (FPTase) nih.gov. FPTase is an enzyme essential for the post-translational modification of Ras proteins, which require farnesylation for their proper membrane localization and subsequent signaling functions. Inhibiting FPTase is a therapeutic strategy aimed at suppressing the functions of Ras proteins, particularly mutant forms associated with unregulated cell growth in various cancers. Saquayamycins E and F, isolated from Actinomyces strain MK290-AF1, demonstrated inhibitory activity against FPTase from bovine brain with IC50 values of 1.8 μM and 2.0 μM, respectively.

Table 1: Inhibition of Farnesyl-Protein Transferase by Saquayamycins E and F

CompoundIC50 (μM)
This compound E1.8
This compound F2.0

This compound A1 and its analogue A-7884 exhibit inhibitory activity against inducible nitric oxide synthase (iNOS) nih.gov. iNOS is responsible for producing nitric oxide (NO), a molecule that, while having beneficial roles at physiological concentrations, can contribute to the pathogenesis of various disorders when overexpressed or dysregulated. This compound A-7884, isolated from Streptomyces sp. #AM1699, demonstrated a more potent inhibitory effect on iNOS with an IC50 value of 43.5 μM, compared to this compound A1, which had an IC50 of 101.2 μM.

Table 2: Inhibition of Inducible Nitric Oxide Synthase by this compound A1 and A-7884

CompoundIC50 (μM)
This compound A1101.2
This compound A-788443.5

Interference with Bacterial Protein Synthesis by this compound B1

This compound B1, an angucycline antibiotic, demonstrates antibacterial activity by interfering with bacterial protein synthesis smolecule.comontosight.aimedchemexpress.eu. This mechanism contributes to its effectiveness against various bacterial strains, particularly Gram-positive bacteria, although its effect against Gram-negative bacteria is weaker medchemexpress.eumedchemexpress.com.

Preclinical Cellular and Molecular Effects of Saquayamycins

Saquayamycins, especially this compound B1, have been extensively studied for their preclinical cellular and molecular effects, revealing a broad spectrum of anti-tumor activities.

Anti-proliferative Effects on Malignant Cell Lines in Vitro

This compound B1 exhibits potent anti-proliferative effects on a variety of malignant cell lines in vitro, demonstrating dose- and time-dependent inhibition of cell proliferation nih.govmdpi.comnih.gov.

Colorectal Cancer (CRC) Cell Lines: this compound B1 has shown strong cytotoxicity against human colorectal cancer cell lines. For instance, in MTT assays, this compound B1 displayed half-maximal inhibitory concentration (IC₅₀) values ranging from 0.18 to 0.84 µM for CRC cells nih.govmdpi.comnih.gov. Specific IC₅₀ values after 48 hours of treatment include:

SW480 cells: 0.18 ± 0.01 µmol/L nih.gov

SW620 cells: 0.26 ± 0.03 µmol/L nih.gov

LoVo cells: 0.63 ± 0.07 µmol/L nih.gov

HT-29 cells: 0.84 ± 0.05 µmol/L nih.gov

Notably, this compound B1 exhibited lower cytotoxicity in normal human hepatocyte cells (QSG-7701), with an IC₅₀ of 1.57 ± 0.12 µmol/L, suggesting a potential therapeutic window nih.govmdpi.comnih.gov.

Breast Cancer Cell Lines: this compound B1 also demonstrates potent anti-proliferation against breast cancer cell lines, including MCF-7, MDA-MB-231, and BT-474, with reported IC₅₀ values ranging from 0.16 to 0.67 µM mdpi.comresearchgate.net.

Other Cancer Cell Lines: Beyond colorectal and breast cancer, this compound B1 has shown inhibitory effects on other cell lines such as PC3 (human prostate cancer) and A549 (non-small cell lung cancer) mdpi.comnih.gov. This compound B, a related compound, has also shown cytotoxicity against HepG2 and plc-prf-5 hepatocellular carcinoma cells with IC₅₀ values of 0.14 and 0.24 µM, respectively researchgate.net. Saquayamycins A, B, J, and K have also been reported to exhibit cytotoxic activity in PC3 and H460 (non-small cell lung cancer) cells, with this compound B showing the highest activity in PC3 cells (GI₅₀ = 0.0075 µM) nih.gov.

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound B1 actively induces programmed cell death, or apoptosis, in human colorectal cancer cells nih.govsmolecule.comnih.gov. Observations in this compound B1-treated SW480 cells include characteristic apoptotic morphological changes such as karyopyknosis, fragmentation of nucleoli, and the formation of apoptotic bodies nih.gov.

The induction of apoptosis by this compound B1 is significantly linked to the regulation of the PI3K/AKT signaling pathway nih.govsmolecule.commdpi.comnih.gov. This pathway is crucial for cell survival and proliferation, and its inhibition by this compound B1 leads to increased apoptosis smolecule.com. This compound B1 treatment results in a significant reduction in the expression of PI3K and phosphorylated AKT (p-AKT) proteins mdpi.com. Molecular docking analyses further support that this compound B1 may directly bind to PI3Kα, thereby inhibiting the PI3K/AKT pathway mdpi.com.

Furthermore, this compound B1 influences the balance of antiapoptotic and proapoptotic proteins within the Bcl-2 family, which is a major determinant of apoptosis nih.govactaorthop.org. Treatment with this compound B1 increases the expression ratio of Bax/Bcl-2 in SW480 and SW620 cells, indicating the activation of the mitochondrial-dependent (intrinsic) apoptotic pathway nih.gov. The apoptosis rates in SW480 cells increased from 8.77% to 40.12% and in SW620 cells from 3.90% to 30.69% across tested concentrations of this compound B1 nih.gov.

Suppression of Malignant Cell Invasion and Migration

This compound B1 effectively suppresses the invasion and migration capabilities of malignant cells nih.govsmolecule.comnih.gov. In human colorectal cancer cells (SW480), this compound B1 inhibited migration in a dose-dependent manner, as evidenced by wound-healing assays, showing a gradual decrease in the wound-healing rate with increasing concentrations nih.gov. Transwell assays further confirmed a dose-dependent inhibition of cellular migration and invasion in SW480 cells nih.gov.

This anti-migratory and anti-invasive activity is associated with changes in markers related to the epithelial-mesenchymal transition (EMT) nih.govmdpi.comnih.gov. This compound B1 treatment increased the expression of E-cadherin protein and mRNA, while downregulating N-cadherin and vimentin (B1176767) proteins and mRNA, thereby inhibiting the EMT process nih.gov. The PI3K/AKT signaling pathway is also implicated in this compound B1's ability to inhibit invasion and migration nih.govmdpi.comnih.gov.

This compound B, a related angucycline, has also been shown to inhibit the invasion and migration of triple-negative breast cancer cell line MDA-MB-231 in a dose-dependent manner, as detected by Transwell and wound-healing assays mdpi.comresearchgate.netresearchgate.net.

DNA Interaction Studies

Angucyclines, the class of compounds to which saquayamycins belong, are known to interact with DNA grantome.com. Some angucyclines can inhibit topoisomerase activity, an enzyme crucial for DNA replication and transcription nih.gov. While general DNA interactions for angucyclines have been noted, further specific research on the direct DNA binding mechanisms (e.g., intercalation or cleavage) of this compound itself is an area of ongoing investigation grantome.comuky.edu.

Investigation of DNA Intercalation as a Binding Mode for Angucyclines

DNA intercalation is a well-established binding mode where planar aromatic molecules insert themselves between adjacent base pairs of the DNA double helix, leading to structural changes and functional arrest of DNA. nih.gov This process typically involves the stacking of the planar moiety of the drug with the DNA base pairs. nih.gov

While intercalation is a common mechanism for many DNA-targeting anticancer drugs, studies on certain angucyclines, including those related to Saquayamycins, suggest that direct DNA intercalation may not be their primary mode of action. For instance, Vineomycin A1, another angucycline, has been reported to induce cancer cell death through apoptosis, rather than by acting as a DNA intercalating agent. researchgate.netmdpi.com This indicates that not all angucyclines rely on direct intercalation for their cytotoxic effects.

Furthermore, some angucycline-derived compounds, such as Simocyclinone D8, have been identified as potent inhibitors of bacterial DNA gyrase. asm.orguni-saarland.de Simocyclinone D8 inhibits DNA gyrase by preventing the enzyme from binding to DNA, a mechanism distinct from direct intercalation into the DNA helix itself. asm.orguni-saarland.de This suggests that angucyclines can interact with DNA-processing enzymes, thereby indirectly affecting DNA function, rather than solely relying on a direct intercalative binding.

Analysis of DNA Double Helix Structural Deformations

The interaction of small molecules with DNA can lead to various structural deformations of the double helix, including bending, kinking, or unwinding, which can disrupt its regular helical structure and interfere with essential cellular processes like replication and transcription. nih.govnih.govwikipedia.org

For some atypical angucyclines, such as Lomaiviticin A, the mechanism of DNA binding involves the insertion of polycyclic arene fragments into the DNA duplex, which is accompanied by a disruption of base pairing. dntb.gov.ua This type of interaction represents a significant structural deformation of the DNA. While direct, detailed studies specifically on this compound's induction of DNA kinking or unwinding are less extensively documented in the provided search results, the general propensity of angucyclines to interact with DNA and induce structural changes, either directly or indirectly via enzyme inhibition, is evident. The disruption of base pairing observed with compounds like Lomaiviticin A suggests a mechanism that goes beyond simple intercalation, leading to more profound structural alterations in the DNA. dntb.gov.ua

Mechanistic Differentiation from Other DNA-Targeting Agents

Saquayamycins and other angucyclines differentiate themselves from various other DNA-targeting agents through their diverse mechanisms of action. Unlike classical DNA intercalators, such as certain anthracyclines, which primarily insert their planar ring systems between base pairs, Saquayamycins and related angucyclines may not always rely on this direct intercalative mode. nih.govuomustansiriyah.edu.iq

Instead, their mechanisms can include:

Induction of Apoptosis without Intercalation: As observed with Vineomycin A1, some angucyclines can trigger programmed cell death (apoptosis) in cancer cells without acting as direct DNA intercalating agents. researchgate.netmdpi.com This suggests alternative cellular targets or pathways that lead to cell death.

Enzyme Inhibition: Certain angucyclines, like Simocyclinone D8, function by inhibiting crucial DNA-processing enzymes such as DNA gyrase. asm.orguni-saarland.de Simocyclinone D8 prevents DNA gyrase from binding to DNA, thereby inhibiting its supercoiling activity, which is vital for bacterial DNA replication and transcription. asm.orguni-saarland.de This mechanism differs significantly from agents that directly damage or intercalate into the DNA strands.

Diverse Interactions: The broad spectrum of angucyclines suggests a variety of interaction modes. While some agents, like Makaluvamines (though not angucyclines), are known to interact with topoisomerase II, leading to DNA cleavage, angucyclines demonstrate a range of effects, including targeting specific bacterial kinases (e.g., WalK histidine kinases by Waldiomycin, another angucycline) to affect cell wall metabolism and division. mdpi.commdpi.com This highlights the diverse and often indirect ways in which angucyclines can impact DNA function and cellular processes, distinguishing them from agents that solely rely on direct DNA binding or damage.

The varied mechanisms within the angucycline class underscore their potential for selective targeting and their complexity compared to more uniformly acting DNA-intercalating agents.

Structure Activity Relationship Sar of Saquayamycin Derivatives

Impact of Saccharide Moiety Structure on Biological Activity

The nature, number, and linkage of the sugar residues attached to the saquayamycin core play a pivotal role in determining its biological activity.

Correlation of Sugar Number and Linkage with Cytotoxic Potency

The complexity and length of the sugar chains attached to the angucyclinone core are critical determinants of cytotoxic activity. Generally, a greater number of sugar residues correlates with increased potency. For instance, this compound B, which possesses a tetrasaccharide chain, exhibits the highest activity against human prostate cancer (PC-3) cells with a GI50 value of 0.0075 μM. nih.govnih.gov In contrast, this compound G, which lacks one sugar molecule compared to saquayamycins A and B, shows reduced activity. nih.gov

The linkage of these sugar chains to the aglycone is also significant. In saquayamycins, the saccharide chains are typically attached at the C-3 and C-9 positions of the benz[a]anthracene core. nih.gov This is a distinguishing feature from other angucyclines like urdamycins, where the sugar attachments are at the C-9 and C-12b positions, despite sharing the same aquayamycin (B1666071) aglycone. nih.gov

The hydrolysis of the sugar chains, leading to a reduction in the number of sugar units, generally results in decreased cytotoxicity. For example, saquayamycins A1, B1, and C1, which are products of partial acid hydrolysis of saquayamycins A, B, and C respectively, show diminished activity. nih.gov

CompoundNumber of Sugar ResiduesCytotoxicity (GI50, μM) against PC-3 cellsCytotoxicity (GI50, μM) against H460 cells
This compound B40.00753.9
This compound JNot specifiedActiveNot specified
This compound KNot specifiedActiveNot specified
This compound A3ActiveNot specified
This compound HNot specifiedNot specified3.3

Influence of Specific Deoxysugar and Aminosugar Identity on Activity

The specific type of sugar within the saccharide chain significantly influences the biological activity. Saquayamycins are known to contain various deoxysugars, including D-olivose, L-rhodinose, L-aculose, and L-cinerulose. nih.gov The presence of an L-oliose in the tetrasaccharide side chain of this compound Z is an unusual feature for angucyclines. nih.gov

The introduction of an aminosugar has been shown to enhance cytotoxic activity against certain cell lines. For example, saquayamycins H and I are unique in that they contain the aminosugar rednose. nih.govnih.gov this compound H, along with this compound B, demonstrates the highest activity against non-small cell lung cancer (H460) cells, with GI50 values of 3.3 μM and 3.9 μM, respectively. nih.govnih.gov This suggests that the presence of an aminosugar can confer some selectivity and enhanced potency against specific cancer cell types.

Role of Specific Functional Groups within Sugar Residues (e.g., α,β-Unsaturated Double Bonds, Amino Groups)

The functional groups within the sugar residues are critical for the biological activity of saquayamycins. The amino group in aminosugars, as seen in this compound H, contributes to the enhanced cytotoxicity against H460 cells. nih.govnih.gov The precise mechanism is not fully elucidated but may involve altered interactions with molecular targets or improved cellular uptake.

While not explicitly detailed in the context of saquayamycins, studies on other glycosylated natural products suggest that functional groups like α,β-unsaturated double bonds within sugar moieties can be important for activity, potentially through Michael addition reactions with biological nucleophiles. The presence of such functionalities in the sugar chains of saquayamycins could contribute to their mechanism of action.

Contribution of Angucyclinone Aglycone Modifications to Biological Activity

Modifications to the tetracyclic angucyclinone core of saquayamycins can significantly impact their biological activity. The core aglycone of most saquayamycins is aquayamycin. nih.gov However, variations in this core structure lead to different classes of angucyclines with altered activities.

For example, moromycins A and B share similar saccharide attachments to saquayamycins B and B1, respectively. However, their tetracyclic core has an aromatic ring B, which means they lack the angular hydroxy groups at the C-4a and C-12b positions found in saquayamycins. nih.gov This seemingly minor change in the aglycone can lead to different biological profiles.

Comparative Structure-Activity Analysis within the Angucycline Family

The saquayamycins belong to the broader family of angucycline antibiotics, which also includes well-known members like landomycins and urdamycins. nih.gov Comparative analysis of these related compounds provides valuable insights into the structure-activity relationships.

Saquayamycins vs. Landomycins: Landomycins are another important group of angucycline antitumor antibiotics. While detailed comparative studies are limited, the nature and length of the oligosaccharide chains are known to be crucial for the activity of landomycins as well.

Saquayamycins vs. Moromycins: As mentioned earlier, moromycins have a different aglycone structure with an aromatic B-ring. This modification in the core structure, while retaining similar sugar moieties, can lead to variations in cytotoxic profiles. nih.gov

The diverse biological activities observed across the angucycline family underscore the importance of both the aglycone structure and the attached saccharide chains in determining the potency and selectivity of these compounds.

Chemical Synthesis and Analog Design Strategies for Saquayamycins

Total Synthesis Approaches to Saquayamycin Fragments and Analogues

Total synthesis efforts for saquayamycins have largely focused on constructing complex fragments, especially their distinctive oligosaccharide chains, which are vital for their bioactivity. The intricate nature of these molecules, particularly the presence of unusual 2-deoxy sugars, presents considerable synthetic hurdles.

Development of Stereoselective Glycosylation Methods for 2-Deoxy Sugars

A central challenge in the chemical synthesis of deoxyglycosides, which are prevalent in saquayamycins, is achieving high stereoselectivity during glycosylation reactions. This difficulty arises from the increased reactivity of 2-deoxy sugar donors and the absence of a C2-oxygen functionality, which typically provides a directing group for stereocontrol. chem960.comnih.govnih.govontosight.ainih.gov

To address these challenges, various stereoselective glycosylation methods have been developed:

Sulfonyl Chloride-Mediated Dehydrative Glycosylation: This method, utilizing reagents such as tosyl chloride (TsCl) or triisopropylbenzenesulfonyl chloride (Trisyl chloride), has proven effective in activating deoxy-sugar hemiacetals for highly selective glycosylation reactions. It allows for the assembly of glycosidic linkages with high levels of anomeric selectivity, even with 2,6-dideoxy- and 2,3,6-trideoxy-sugar donors. wikipedia.orgnih.govchem960.comnih.govnih.govnih.govnih.gov

Phenanthroline as an Additive: The application of commercially available phenanthroline as an additive has facilitated the stereoselective synthesis of α-2-deoxy glycosides from 2-deoxy glycosyl chlorides. This protocol offers high yields and synthetically useful stereoselectivity, even with various aliphatic alcohols and phenolic nucleophiles. ontosight.ai

Reductive Deiodination: This approach involves the reductive deiodination of 2-deoxy-2-iodo-glycosides, offering an efficient and practical route to 2-deoxyglycosides. wikipedia.org

Lewis Acid-Mediated Synthesis: Novel glycosyl donors, such as 2-deoxyglycosyl 3-benzoylpropionates, have been successfully employed in Lewis acid-mediated stereoselective synthesis of 2-deoxy O-glycosides, reacting effectively with various acceptors (primary, secondary, and tertiary alcohols) with high stereoselectivity. wikipedia.org

Catalytic Approaches: Investigators have explored catalytic methods to control the stereochemical outcome, including gold(III) salt catalysis for the production of α-stereoselective O/N-deoxyglycosides. wikipedia.orgnih.gov

Anomeric O-Alkylation: This strategy has also been explored for the synthesis of deoxy sugar oligosaccharides. nih.gov

The stereoselectivity in these reactions can be influenced by the configuration of the coupling partners and the nature of the protecting groups on the sugar donors. chem960.comnih.gov

Synthetic Methodologies for Oligosaccharide Components

Oligosaccharide components are integral to the biological activity of many natural products, including saquayamycins. However, the construction of these structures, particularly those containing unusual sugars, remains a significant synthetic challenge. chem960.comnih.gov

For the synthesis of the pentasaccharide fragment of this compound Z, a [2+2+1] glycosylation route was successfully employed. chem960.com Saquayamycins are known to incorporate a variety of unusual sugars, which contribute to their structural diversity and biological function. These include D-olivose, L-rhodinose, L-rednose, L-cinerulose, and L-aculose. chem960.com In many saquayamycins, D-olivose is consistently found at the C-9 position of the angucycline aglycone, while L-rhodinose is typically located at the C(3)-OH position. niscpr.res.in this compound Z, for instance, features both tetra- and pentasaccharide side chains, with the tetrasaccharide chain notably containing L-oliose. nih.govnih.gov

Beyond chemical synthesis, glycosyltransferases (GTs) play a pivotal role in the in vivo assembly of these saccharide chains. These enzymes are key to the biosynthesis of valuable natural products and offer excellent tools for drug tailoring. chem960.comniscpr.res.innih.govuchile.clctdbase.org

Rational Design and Synthesis of this compound Analogs

Rational design strategies, often combined with synthetic and biosynthetic approaches, are employed to create new this compound analogues and diversify existing natural products. This systematic approach aims to optimize their therapeutic properties. nih.govlabsolu.cametabolomicsworkbench.orgnih.govuni-heidelberg.de

Structural Modification for Enhanced Biological Activity

The biological activity of saquayamycins is significantly influenced by their angucycline core, the nature and position of various substituents (such as hydroxyl, carbonyl, and methyl groups), and the attached sugar moieties. nih.govnih.govfrontiersin.orgnih.gov

Key findings regarding structural modifications and their impact on biological activity include:

Sugar Moiety Influence: The presence of a greater number of sugar moieties can enhance the cytotoxic activities of angucycline glycosides. nih.gov

Aminosugars: Rare aminosugars, such as L-rednose, found in saquayamycins H and I, are particularly interesting as they can improve drug solubility and strengthen drug-target interactions. chem960.comnih.govuchile.clnih.gov

Aglycone Structure: Alterations to the aglycone structure can lead to a complete loss of biological activity, underscoring the importance of the core scaffold. nih.gov

Specific Analogue Activities:

this compound B demonstrated potent cytotoxicity against PC3 cells (GI50 = 0.0075 μM) and H460 cells (GI50 = 3.9 μM). nih.gov

this compound H exhibited high activity against H460 cells (GI50 = 3.3 μM). nih.gov

this compound B1 showed strong cytotoxicity against human colorectal cancer cells, with an IC50 ranging from 0.18 to 0.84 µM. frontiersin.org

The analogue A-7884 displayed improved inhibitory activity in the inducible nitric oxide synthase (iNOS) assay (IC50 = 43.5 μM) compared to this compound A1 (IC50 = 101.2 μM). nih.gov

Diol Unit: For certain angucyclinones, the presence of a 2(R),11-diol unit was found to be favorable for anti-inflammatory activity. nih.gov

The following table summarizes the cytotoxic activities of selected saquayamycins against specific cancer cell lines:

CompoundCell LineGI50 / IC50 (µM)Reference
This compound BPC30.0075 nih.gov
This compound BH4603.9 nih.gov
This compound HH4603.3 nih.gov
This compound B1CRC cells0.18–0.84 frontiersin.org
This compound A1iNOS101.2 nih.gov
A-7884 (Analogue)iNOS43.5 nih.gov

Application of Combinatorial Biosynthesis for Diversification of this compound Derivatives

Combinatorial biosynthesis leverages genetic engineering and the promiscuity of biosynthetic enzymes to generate novel natural product derivatives. This approach is particularly powerful for diversifying the sugar components of saquayamycins. chem960.comniscpr.res.innih.govuchile.clctdbase.orgnih.govuni-heidelberg.denih.govnih.gov

The biosynthetic gene cluster (sqn gene cluster) responsible for this compound production in Streptomyces sp. KY40-1 has been identified. This cluster contains genes encoding enzymes for aglycone formation, sugar biosynthesis, and glycosylations. chem960.comniscpr.res.inuchile.cl

Key aspects of combinatorial biosynthesis in saquayamycins include:

Glycosyltransferase Flexibility: Glycosyltransferases (GTs) are crucial enzymes in this process. For instance, O-GTs in Streptomyces sp. KY40-1 demonstrate donor-substrate flexibility, incorporating various saccharides such as D-olivose, L-rhodinose, L-rednose, L-cinerulose, and L-aculose into saquayamycins. chem960.comniscpr.res.inuchile.cl

Cooperative Glycosyltransferases: In Streptomyces KY40-1, glycosyltransferases SqnG1 and SqnG2 exhibit cooperative behavior, with SqnG2 potentially functioning as a dual O- and C-glycosyltransferase. Gene inactivation studies have shown that SqnG1 inactivation leads to a 50-fold decrease in this compound production, while SqnG2 inactivation results in a complete loss of production. niscpr.res.in

Rednose Pathway: The identification of the genes involved in the biosynthesis of the unique aminosugar L-rednose and its associated glycosyltransferases in saquayamycins H and I is a valuable asset for future combinatorial biosynthetic manipulations aimed at drug diversification. chem960.comuchile.cl

Pathway Engineering: The elucidation of biosynthetic pathways, such as that for balmoralmycin (B1251008) (a related angucycline), opens avenues for producing derivatives through pathway engineering.

Sequential Glycosylation: Gene inactivation studies in model organisms like Streptomyces lividans K4 have helped to elucidate the sequential nature of glycosylation steps catalyzed by specific enzymes (e.g., SchS7, SchS9, and SchS10) in the biosynthesis of related angucyclines. ctdbase.org

Regulation of Saquayamycin Biosynthesis

Environmental and Nutritional Control of Saquayamycin Production

Environmental and nutritional cues play a significant role in modulating this compound biosynthesis. Magnesium supplementation has been identified as a potent activator, capable of alleviating the density-dependent suppression of this compound production and substantially enhancing its yields. nih.govnih.govasm.orgsciencecast.orgbiorxiv.orgbiorxiv.org This effect of magnesium is independent of the PhoP regulatory protein. nih.govnih.govasm.orgsciencecast.orgbiorxiv.orgbiorxiv.org The pathway-specific regulator SqnR, which drives the unique density dependence, has its expression influenced by these nutritional elements. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org

Genetic Regulatory Networks Governing this compound Biosynthesis

The genetic regulation of this compound production involves multiple layers of control, from global regulators to cluster-situated regulatory genes. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org Biosynthetic gene clusters (BGCs) in Streptomyces are under stringent genetic control, often subject to repression by conserved nucleoid-associated proteins such as Lsr2. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org Activating silent biosynthetic gene clusters, for instance, through an Lsr2 knockdown construct, can lead to enhanced this compound production by relieving this silencing. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgbiorxiv.orgbiorxiv.org

This compound production is characterized by its suppression at high cell densities in both solid and liquid growth media, with optimal levels observed in low-density cultures. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgscienft.combiorxiv.org This cell-density dependent control is primarily mediated at the level of the cluster-situated regulatory gene sqnR. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgscienft.combiorxiv.org The PhoRP two-component regulatory system also plays a crucial role in this density-dependent regulation. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgscienft.combiorxiv.org

The gene sqnR functions as a pathway-specific regulator, driving the unusual low cell-density dependent production of this compound. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org Its expression is influenced by both the nutritional status and the genetic background of the producing organism. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org Experimental overexpression of the sqnR regulator has been shown to enhance this compound's antibiotic activity. researchgate.net The PhoP component of the PhoRP two-component system acts to repress sqnR expression when cell density is high. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgbiorxiv.org A potential PhoP binding site, known as a PhoP-box, has been identified approximately 28 nucleotides upstream of the predicted transcription start site of sqnR, indicating a direct regulatory interaction. biorxiv.org

Multiple global transcriptional regulators and two-component systems are involved in the intricate control of this compound biosynthesis:

PhoRP: The PhoP/PhoR two-component system is a key regulator of this compound production, mediating its density-dependent control. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgscienft.combiorxiv.orgbiorxiv.org Deletion of phoRP results in constitutive this compound production and continuous expression of sqnR. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgbiorxiv.org The Pho system is typically activated under conditions of low phosphate, leading to the phosphorylation of the PhoP response regulator, which then binds to target gene promoters. biorxiv.org

Lsr2: As a conserved nucleoid-associated protein, Lsr2 generally represses many biosynthetic gene clusters in Streptomyces. nih.govnih.govasm.orgbiorxiv.orgbiorxiv.org Knockdown of Lsr2 has been demonstrated to promote new antibiotic production, including this compound, by alleviating this repression. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgbiorxiv.orgbiorxiv.org

GlnR and AfsQ1: These are nitrogen-responsive regulators that play a role in relieving the repression exerted by Lsr2 and PhoP on this compound production. nih.govnih.govasm.orgbiorxiv.orgsciencecast.orgbiorxiv.orgbiorxiv.org Overexpression of glnR and a phosphomimic variant of afsQ1 has been shown to enhance this compound production. biorxiv.org

MtrA/MtrB: While not explicitly listed in the prompt's examples, the two-component regulator MtrA (along with its associated kinase MtrB) has also been implicated in this compound regulation. Overexpression of mtrA has been observed to reduce this compound production. biorxiv.org

These interconnected regulatory elements highlight the sophisticated control mechanisms that govern this compound biosynthesis, allowing Streptomyces to fine-tune its production in response to environmental cues and physiological states.

Q & A

Q. How can interdisciplinary teams mitigate bias in this compound research?

  • Methodological Answer : Implement blinding in experimental workflows and data analysis. Use collaborative platforms (e.g., electronic lab notebooks) for real-time data sharing. Adopt consensus guidelines for data interpretation (e.g., MIAME for omics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Saquayamycin
Reactant of Route 2
Saquayamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.